

Spectroscopic Data of 2,2,2-Trifluoroethyl Butyrate: A Technical Guide

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Compound of Interest

Compound Name: 2,2,2-Trifluoroethyl butyrate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethyl butyrate (TFEB), an ester of butyric acid and 2,2,2-trifluoroethanol, is a compound of interest in various chemical and pharmaceutical applications due to the influence of its trifluoromethyl group on its physical and chemical properties. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2,2,2-trifluoroethyl butyrate**, complete with detailed experimental protocols and structural elucidation workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **2,2,2-trifluoroethyl butyrate**.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Protons	Chemical Shift (δ) ppm	Multiplicity
CH ₃ (Butyrate Chain)	1.0 – 1.5	Triplet
CH ₂ (Butyrate Chain)	1.6 – 2.0	Sextet
COOCH ₂ (Butyrate Chain)	2.2 – 2.4	Triplet
OCH ₂ CF ₃ (Trifluoroethyl Group)	4.1 – 4.3	Quartet

Data sourced from Smolecule[1]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Carbon	Chemical Shift (δ) ppm (Estimated)
CH ₃ (Butyrate Chain)	~13
CH ₂ (Butyrate Chain)	~18
CH ₂ C=O (Butyrate Chain)	~36
C=O (Carbonyl)	~173
OCH ₂ CF ₃ (Trifluoroethyl Group)	~60 (quartet, JC-F \approx 35 Hz)
CF ₃ (Trifluoroethyl Group)	~124 (quartet, JC-F \approx 277 Hz)

Note: Specific experimental ¹³C NMR data for **2,2,2-trifluoroethyl butyrate** was not available in the searched literature. The presented values are estimates based on typical chemical shifts for similar functional groups.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) Spectroscopy

Fluorine	Chemical Shift (δ) ppm	Multiplicity
CF ₃	-65 to -66	Singlet

Data sourced from Smolecule[1]

Infrared (IR) Spectroscopy

Functional Group	Wavenumber (cm ⁻¹)
C=O Stretch	1750 – 1780
C–O–C Stretch	1200 – 1300
C–F Vibrations	1350 – 1450

Data sourced from Smolecule[1]

Mass Spectrometry (MS)

Ion	m/z
[M+H] ⁺	171.06
[M-H] ⁻	169.05
[M+Na] ⁺	193.04

Data sourced from Smolecule[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy (¹H, ¹³C, and ¹⁹F)

Sample Preparation:

- Dissolve approximately 10-20 mg of **2,2,2-trifluoroethyl butyrate** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation:

- A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

^1H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 8-16
- Relaxation Delay: 1-2 seconds
- Spectral Width: 0-12 ppm
- Reference: Tetramethylsilane (TMS) at 0 ppm.

^{13}C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024 or higher (due to the low natural abundance of ^{13}C).
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0-220 ppm
- Reference: CDCl_3 solvent peak at 77.16 ppm.

^{19}F NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled single-pulse sequence.
- Number of Scans: 16-32
- Relaxation Delay: 1-2 seconds
- Spectral Width: -50 to -80 ppm (or a wider range to ensure signal capture).
- Reference: Trichlorofluoromethane (CFCl_3) at 0 ppm (external or internal standard).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a drop of neat **2,2,2-trifluoroethyl butyrate** onto one face of a salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top to create a thin liquid film.

Instrumentation:

- Fourier Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Background: A background spectrum of the clean salt plates should be acquired prior to the sample scan.

Mass Spectrometry (MS)

Sample Introduction:

- Direct infusion via a syringe pump or injection into a gas chromatograph (GC) for GC-MS analysis.

Instrumentation:

- A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI for the adduct ions listed, or Electron Ionization - EI for fragmentation analysis).

ESI-MS Acquisition Parameters (for adduct detection):

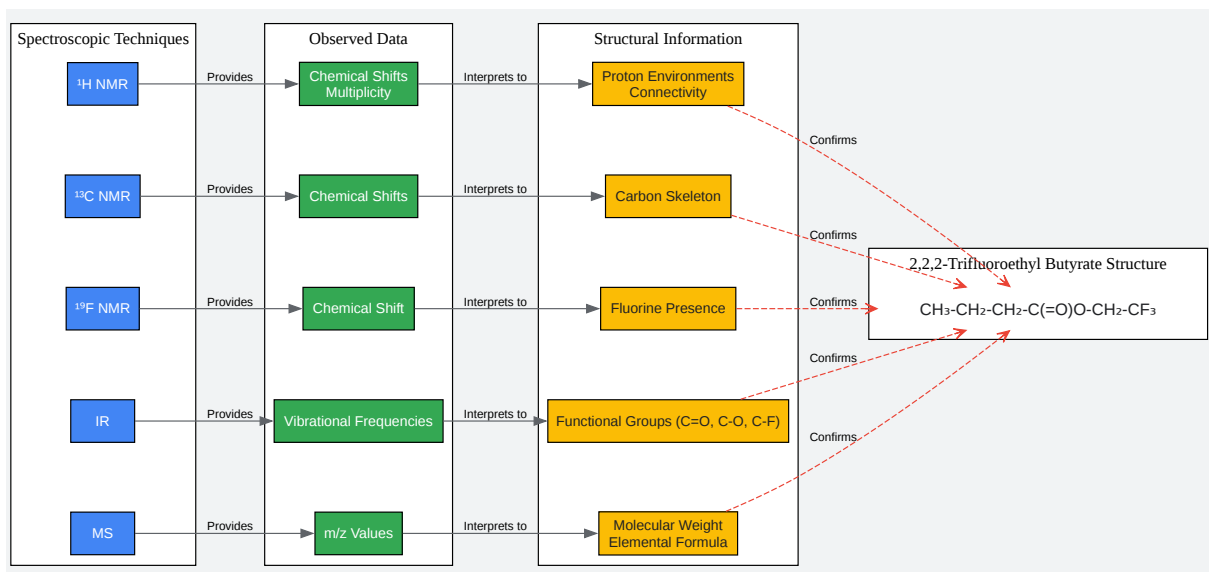
- Ionization Mode: Positive or negative ion mode.

- Mass Range: m/z 50-500
- Capillary Voltage: 3-4 kV
- Source Temperature: 100-150 °C

EI-MS Acquisition Parameters (for fragmentation analysis):

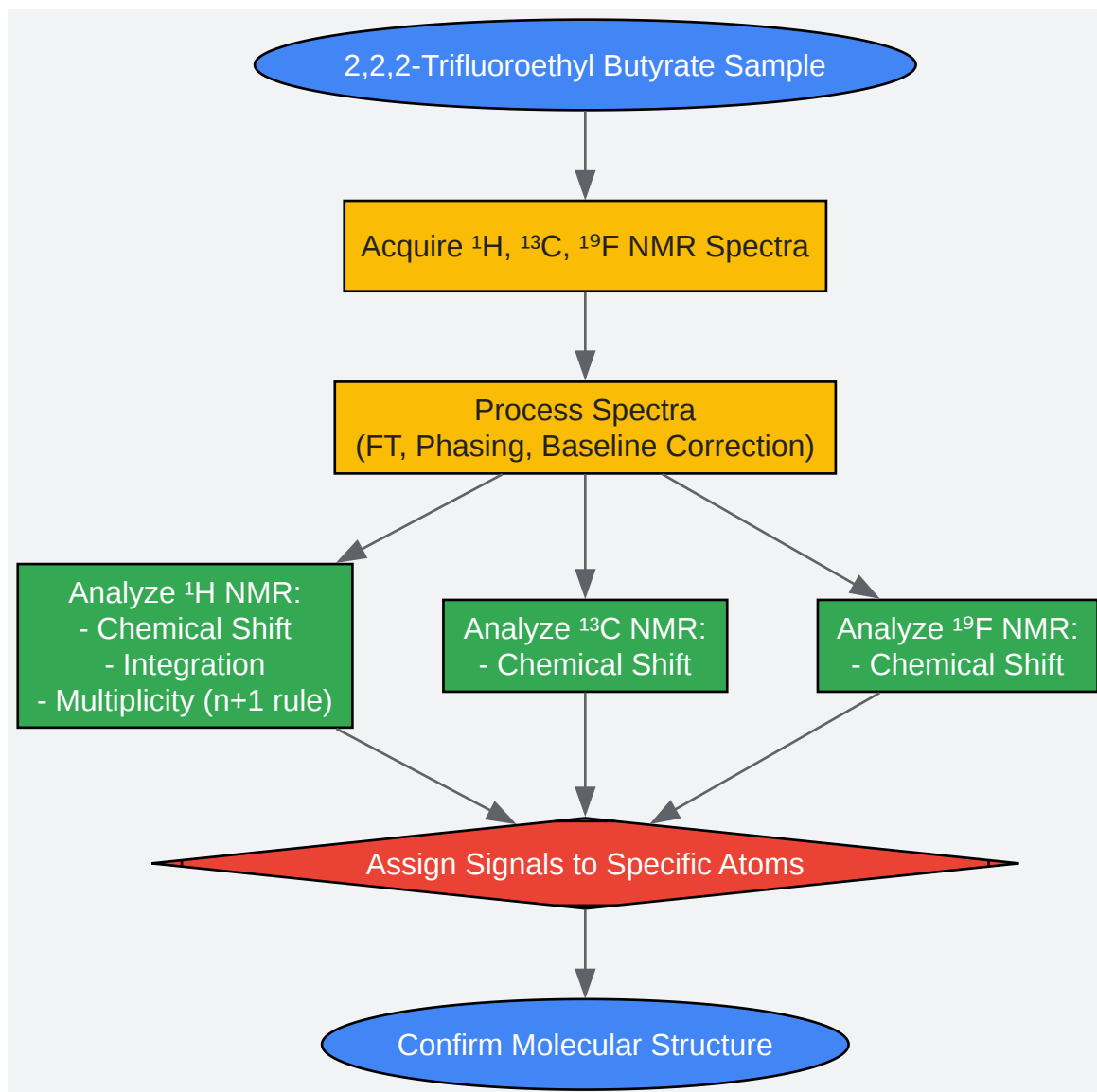
- Ionization Energy: 70 eV
- Mass Range: m/z 30-200
- Source Temperature: 200-250 °C

Mandatory Visualization



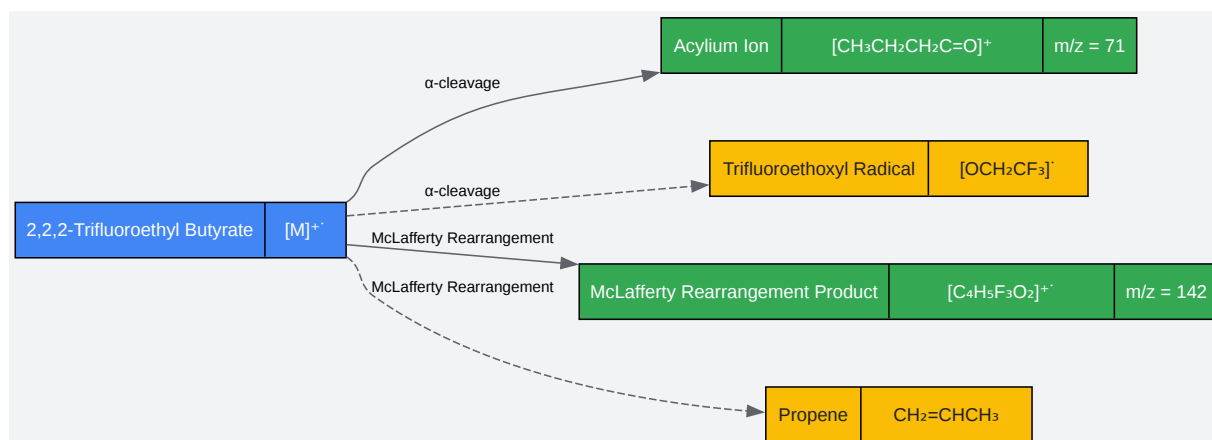
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Caption: Correlation of spectroscopic techniques with structural information.



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Caption: Workflow for NMR-based structural assignment.



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Caption: Logical fragmentation pathways in Mass Spectrometry.

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References

- 1. New ^{19}F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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